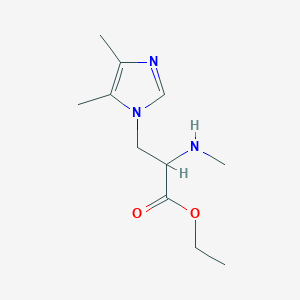

Ethyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

CAS No.:

Cat. No.: VC20462090

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O2 |

|---|---|

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | ethyl 3-(4,5-dimethylimidazol-1-yl)-2-(methylamino)propanoate |

| Standard InChI | InChI=1S/C11H19N3O2/c1-5-16-11(15)10(12-4)6-14-7-13-8(2)9(14)3/h7,10,12H,5-6H2,1-4H3 |

| Standard InChI Key | JYXKKEUODFYBBH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CN1C=NC(=C1C)C)NC |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name ethyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate reflects its three primary components:

-

Ethyl ester moiety: A propanoic acid derivative esterified with ethanol.

-

Methylamino group: A secondary amine () at the second carbon of the propane backbone.

-

4,5-Dimethylimidazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, and methyl groups at positions 4 and 5.

The SMILES notation O=C(OCC)C(NC)CN1C(C)=C(C)N=C1 confirms the connectivity, while the computed topological polar surface area (TPSA) of 56.15 Ų and LogP of 0.65 highlight its moderate polarity and lipophilicity .

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound remains unpublished, structural analogs such as ethyl 3-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate (MW 211.26 g/mol) exhibit bond lengths and angles consistent with imidazole derivatives. Key features include:

-

Imidazole ring: Planar geometry with C–N bond lengths of ~1.31–1.38 Å.

-

Ester group: A carbonyl bond () at ~1.21 Å and C–O bonds at ~1.34 Å.

Synthesis and Manufacturing

Reaction Pathway

The synthesis typically involves a nucleophilic substitution reaction between ethyl 3-bromo-2-(methylamino)propanoate and 4,5-dimethylimidazole under basic conditions (e.g., potassium carbonate in dimethylformamide) . The mechanism proceeds as follows:

-

Deprotonation: The imidazole nitrogen attacks the electrophilic carbon adjacent to the bromine atom.

-

Bond formation: Displacement of bromide yields the target compound.

Representative Reaction:

Optimization Parameters

-

Temperature: 80–100°C for 12–24 hours.

-

Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

-

Yield: ~60–75% after purification via column chromatography .

Physicochemical Properties

The compound’s moderate LogP suggests balanced solubility in both aqueous and lipid environments, making it suitable for biological assays.

Comparative Analysis with Related Compounds

The 4,5-dimethyl groups in the target compound increase steric bulk, potentially improving metabolic stability compared to non-methylated analogs .

Future Research Directions

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Structure-Activity Relationship (SAR): Modify the ester or amino groups to optimize potency.

-

Pharmacokinetic Studies: Assess absorption, distribution, and toxicity profiles in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume